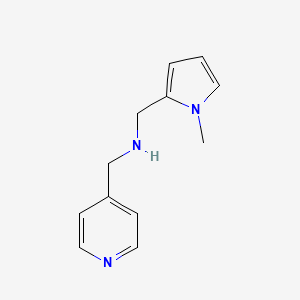

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine

Description

1-(1-Methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine is a secondary amine featuring a 1-methylpyrrole moiety linked via a methanamine spacer to a pyridin-4-ylmethyl group.

Synthesis: The compound is synthesized via reductive amination, as described in , where (1-methyl-1H-pyrrol-2-yl)methanamine reacts with a carbonyl-containing intermediate (e.g., 2-(2-chloro-4-formylphenoxy)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]acetamide) in the presence of NaBH3CN and AcOH . This method is analogous to other reductive amination protocols for similar amines .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-4-ylmethanamine |

InChI |

InChI=1S/C12H15N3/c1-15-8-2-3-12(15)10-14-9-11-4-6-13-7-5-11/h2-8,14H,9-10H2,1H3 |

InChI Key |

CHOVMIQTNGTCKP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CNCC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Linkage Formation: The final step involves the formation of the methanamine linkage between the pyrrole and pyridine rings. This can be achieved through reductive amination, where the pyrrole and pyridine derivatives are reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine ()

- Structure : Replaces the pyrrole’s methyl group with an isopropyl-pyrazole ring.

- Molecular Weight : 233.31 g/mol (vs. 231.29 g/mol for the target compound).

- Key Differences : The pyrazole ring introduces additional nitrogen atoms, altering electronic properties and steric bulk. This may affect metal-binding selectivity or pharmacokinetics.

N-Methyl-1-(1H-pyrrol-2-yl)ethanamine ()

- Structure : Simpler derivative lacking the pyridin-4-ylmethyl group.

- Molecular Weight : 124.18 g/mol.

- Key Differences : Absence of the pyridine group reduces basicity and hydrogen-bonding capacity, limiting applications in coordination chemistry .

Analogues with Pyridine Modifications

1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine ()

- Structure : Substitutes pyrrole with a fluorinated benzofuran system.

- Molecular Weight : 258.29 g/mol.

1-(5-Methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine ()

- Structure : Replaces pyrrole with a methylthiophene ring.

- Molecular Weight : 247.37 g/mol.

- Key Differences : The sulfur atom in thiophene increases polarizability, which could enhance π-stacking interactions in biological systems .

Analogues with Aromatic/Functional Group Variations

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine ()

- Structure : Chloropyrazole replaces pyrrole; methylamine replaces pyridinylmethyl.

- Molecular Weight : 189.65 g/mol.

Comparative Data Table

Key Research Findings

- Coordination Chemistry : The target compound’s pyridine and pyrrole groups enable binding to transition metals (e.g., copper, erbium), as seen in related Schiff-base complexes (). Steric effects from substituents (e.g., methyl groups) influence metal-ligand geometry .

- Synthetic Flexibility : Reductive amination () and microwave-assisted methods () are scalable for producing derivatives with tailored properties .

Biological Activity

The compound 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine , also known as N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, is a pyrrole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula: C11H13N3

- Molecular Weight: 189.24 g/mol

- CAS Registry Number: 932-16-1

- IUPAC Name: this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including the compound in focus. For instance, a study demonstrated that similar pyrrole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Pyrrole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 10.5 | Apoptosis induction |

| Compound B | A549 | 15.2 | Cell cycle arrest |

| This compound | HepG2 | TBD | TBD |

Note: The IC50 values represent the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the exact IC50 for this specific compound.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that similar pyrrole derivatives can act as inhibitors of GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in neuroinflammatory processes and neurodegenerative diseases.

Case Study: GSK-3β Inhibition

A study aimed at synthesizing novel GSK-3β inhibitors found that certain pyrrole derivatives significantly inhibited GSK-3β activity, leading to reduced neuroinflammation in cellular models. This suggests that the compound may have potential therapeutic applications in treating neurodegenerative disorders.

Antimicrobial Activity

In addition to anticancer and neuroprotective properties, some pyrrole derivatives have demonstrated antimicrobial activity. This aspect is crucial as it opens avenues for developing new antibiotics based on the structural framework of the compound.

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

The biological activity of This compound is likely attributed to multiple mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Neuroprotection: By inhibiting GSK-3β, it may protect neuronal cells from degeneration and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.